4-Chlorophenyl chloranesulfonate
Description
Historical Trajectories of Aryl Chlorosulfate (B8482658) Chemistry
The study of aryl chlorosulfates is a subset of the broader history of organosulfur chemistry. While their alkyl counterparts have been documented for over a century, the systematic investigation of both alkyl and aryl chlorosulfates is a more recent development. acs.org The historical synthesis of these compounds has been approached through several key methods, establishing the foundation for their preparation and subsequent study.
Key synthetic routes to aryl chlorosulfates include:
Nucleophilic Displacement on Sulfuryl Chloride: The reaction of sodium phenoxides with sulfuryl chloride (SO₂Cl₂) has been a primary method for synthesizing aryl chlorosulfates. This reaction involves the nucleophilic attack of the phenoxide ion on the sulfur atom of sulfuryl chloride. acs.org
Reaction with Chlorosulfonic Acid: The direct reaction of phenols with chlorosulfonic acid can also yield the corresponding chlorosulfates, though this method can be complicated by side reactions. acs.org
Use of Sulfur Trioxide: Syntheses involving sulfur trioxide adducts have also been explored to generate these reactive intermediates. acs.org
These early methods, while effective, paved the way for more refined procedures and a deeper understanding of the reaction mechanisms involved in the formation of the aryl chlorosulfate linkage.
Contemporary Significance of 4-Chlorophenyl Chlorosulfate in Chemical Research
The contemporary significance of 4-chlorophenyl chlorosulfate lies in its utility as a reactive intermediate for the synthesis of other important chemical entities and as a model compound for mechanistic studies. acs.org The presence of the chlorine atom on the phenyl ring and the highly reactive chlorosulfate group makes it a versatile building block.
Aryl chlorosulfates are precursors to aryl sulfates, which have found applications in various fields. For instance, the aryl sulfate (B86663) motif is utilized in the design of self-immolative linkers for antibody-drug conjugates (ADCs). nih.gov These linkers are stable under physiological conditions but can be triggered to release a payload, such as a drug molecule, at a target site. nih.gov The synthesis of such complex molecules often relies on the controlled reactivity of precursors like 4-chlorophenyl chlorosulfate.
The compound's reactivity, particularly the susceptibility of the S-Cl bond to nucleophilic attack, allows for the introduction of a sulfonyl group onto a wide range of nucleophiles. This makes it a valuable reagent in the synthesis of sulfonates and related derivatives.
Paradigms and Research Scope for Investigation of 4-Chlorophenyl Chlorosulfate
Research into 4-chlorophenyl chlorosulfate and related aryl chlorosulfates is centered on understanding their complex reaction mechanisms. acs.org The molecule presents multiple sites for potential bond cleavage, leading to different reaction products depending on the conditions and the nature of the reacting nucleophile.
The primary areas of investigation include:
Reaction Kinetics and Mechanisms: Detailed studies focus on the kinetics of hydrolysis, alcoholysis, and reactions with amines to elucidate the precise mechanistic pathways. acs.org
Competitive Bond Scission: A key research paradigm is the investigation of the factors that govern the site of bond cleavage. Reactions can proceed via:
Sulfur-Chlorine (S-Cl) Scission: Nucleophilic attack at the sulfur atom, displacing the chloride ion. This is the most common pathway. acs.org
Carbon-Oxygen (C-O) Scission: Cleavage of the bond between the aryl ring and the oxygen atom. acs.org
Sulfur-Oxygen (S-O) Scission: Cleavage of the bond between the sulfur atom and the phenoxy oxygen. acs.org
The competition between these pathways is influenced by the solvent, the nucleophile, and the electronic properties of the aryl group. The 4-chloro substituent on the phenyl ring, being an electron-withdrawing group, influences the electron density of the molecule and thus its reactivity profile.
The broader scope of organosulfur chemistry research includes the development of new synthetic methods, the use of organosulfur compounds as catalysts, and their application in materials science and medicinal chemistry. nih.govthieme-connect.denih.gov The study of 4-chlorophenyl chlorosulfate contributes to this field by providing fundamental insights into the reactivity of sulfonyl-containing functional groups and by serving as a potential precursor for novel compounds with desired properties.
Compound Nomenclature
To clarify the compounds discussed, the following table lists their common and systematic names.
| Common Name | Systematic Name |
| 4-Chlorophenyl chlorosulfate | (4-chlorophenyl) chlorosulfate |
| 4-Chlorobenzenesulfonyl chloride | 4-Chlorobenzenesulfonyl chloride |
| 4-Chlorophenol (B41353) | 4-Chlorophenol |
| Sulfuryl chloride | Sulfuryl dichloride |
| Chlorosulfonic acid | Chlorosulfuric acid |
Research Findings Summary
The table below summarizes key research findings related to the reactivity of aryl chlorosulfates, the class of compounds to which 4-chlorophenyl chlorosulfate belongs.
| Reaction Type | Typical Reactants | Primary Products | Mechanistic Focus |
| Hydrolysis | Water | Aryl sulfuric acid, HCl | S-Cl vs. C-O bond cleavage |
| Alcoholysis | Alcohols | Aryl alkyl sulfate, HCl | Nucleophilic substitution at sulfur |
| Aminolysis | Amines | Aryl sulfamates, HCl | S-Cl bond reactivity |
| Friedel-Crafts | Aromatic hydrocarbons | Diaryl sulfones (from rearrangement) | Potential for S-O cleavage and rearrangement |
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-chlorosulfonyloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVUMYOQSQOQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508636 | |
| Record name | 4-Chlorophenyl sulfurochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32117-86-5 | |
| Record name | 4-Chlorophenyl sulfurochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chlorophenyl Chlorosulfonate
Direct Chlorosulfonation Approaches
Direct chlorosulfonation involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto the 4-chlorophenol (B41353) ring in a single step. This is the most common and industrially relevant approach.
Chlorosulfonic Acid-Mediated Synthetic Pathways
The reaction of 4-chlorophenol with chlorosulfonic acid (ClSO₃H) is a principal method for synthesizing 4-chlorophenyl chlorosulfonate. mdpi.com This process is a type of electrophilic aromatic substitution where the hydroxyl group of the phenol (B47542) directs the incoming chlorosulfonyl group predominantly to the para position relative to the chlorine atom. The reaction is typically carried out by treating 4-chlorophenol with an excess of chlorosulfonic acid. tandfonline.com In some procedures, thionyl chloride (SOCl₂) is used in conjunction with chlorosulfonic acid. For instance, reacting chlorobenzene (B131634) with a mixture of chlorosulfonic acid and thionyl chloride can produce 4-chlorobenzenesulfonyl chloride. google.com
The general reaction can be represented as:
Cl-C₆H₄-OH + ClSO₃H → Cl-C₆H₄-OSO₂Cl + H₂O
However, the direct reaction of phenols with chlorosulfonic acid can also lead to the formation of arylsulfonyl chlorides, where the sulfonyl chloride group attaches directly to the aromatic ring. To synthesize 4-chlorophenyl chlorosulfonate specifically, the reaction conditions must be carefully controlled to favor the formation of the sulfonate ester over the sulfonyl chloride.
A study describes a process where chlorobenzene is reacted with chlorosulfonic acid in a halogenated aliphatic hydrocarbon solvent. google.com This method can be adapted for 4-chlorophenol, where the solvent helps to moderate the reaction and improve selectivity.
Mechanistic Considerations in Direct Chlorosulfonation (e.g., SE2 mechanisms)
The direct chlorosulfonation of aromatic compounds like 4-chlorophenol is generally understood to proceed via an electrophilic aromatic substitution (SE2) mechanism. mdpi.com In this reaction, the electrophile is generated from chlorosulfonic acid. While the exact nature of the active electrophile can be complex and temperature-dependent, at lower temperatures, the electrophile is believed to be the sulfur dioxide-chloronium ion (SO₂Cl⁺), which is formed through the self-ionization of chlorosulfonic acid. stackexchange.com
It is important to note that the reaction of amines with chlorosulfonic acid also proceeds readily, highlighting the reactivity of this reagent with nucleophilic functional groups. utdallas.edu
Influence of Reaction Conditions on Selectivity and Yield
The selectivity and yield of the chlorosulfonation of 4-chlorophenol are highly dependent on the reaction conditions. Key parameters include:
Temperature: Lower temperatures generally favor the formation of the desired 4-chlorophenyl chlorosulfonate and minimize the formation of byproducts. stackexchange.com For instance, a procedure for the synthesis of aryl sulfonyl chlorides specifies chilling the chlorosulfonic acid to as low as -25°C before the portion-wise addition of the substrate. mdpi.com
Molar Ratio of Reactants: The stoichiometry of 4-chlorophenol to chlorosulfonic acid is crucial. Using an excess of chlorosulfonic acid can drive the reaction to completion but may also increase the risk of side reactions, such as the formation of sulfones. google.com
Solvent: The choice of solvent can significantly impact the reaction. Inert solvents like halogenated hydrocarbons can help to control the reaction temperature and improve selectivity. google.com Some methods utilize solvents like nitrobenzene (B124822) or nitromethane. google.com
Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material while minimizing the degradation of the product.
| Parameter | Condition | Effect on Yield and Selectivity | Reference |
|---|---|---|---|
| Temperature | Low (-25°C to 0°C) | Favors formation of the desired product, minimizes byproducts. | mdpi.comstackexchange.com |
| Temperature | High | Can lead to the formation of SO₃ and sulfonation products. | stackexchange.com |
| Reactant Ratio | Excess Chlorosulfonic Acid | Drives reaction to completion, but may increase sulfone formation. | google.com |
| Solvent | Halogenated Hydrocarbons | Helps control reaction temperature and improves selectivity. | google.com |
Catalytic Strategies and Reaction Promoters in Chlorosulfonation
While direct chlorosulfonation with chlorosulfonic acid is often efficient, catalytic strategies can be employed to enhance the reaction rate and selectivity. In the broader context of sulfonyl chloride synthesis, certain promoters are known to be effective. For example, a patent describes the use of an alkali metal salt of a mineral acid or an ammonium (B1175870) salt of a mineral acid as a catalyst for the reaction of chlorobenzene with chlorosulfonic acid. google.com Thionyl chloride, when used with chlorosulfonic acid, can also be considered a promoter as it helps in the formation of the sulfonyl chloride. google.com
The use of catalysts can be particularly important in industrial settings to improve process efficiency and reduce waste. For instance, a process for preparing 4-chlorobenzenesulfonyl chloride from chlorobenzene and chlorosulfonic acid utilizes a halogenated aliphatic hydrocarbon in the presence of an alkali metal salt of a mineral acid and/or an ammonium salt of a mineral acid. google.com
Indirect Synthetic Routes
Indirect methods for the synthesis of 4-chlorophenyl chlorosulfonate involve multiple steps, starting from precursors that are chemically transformed into the final product.
Multi-Step Conversions from Related Precursors
One potential indirect route involves the synthesis of an intermediate that is subsequently converted to 4-chlorophenyl chlorosulfonate. For example, one could envision a process starting from a different 4-substituted chlorobenzene derivative. A multi-step synthesis often involves the use of protecting groups to prevent unwanted side reactions. utdallas.edu
A relevant example of a multi-step synthesis in a related area is the preparation of 4-(chlorosulfonyl)benzoic acid from 4-methylphenylsulfonic acid. chemicalbook.com This involves the oxidation of the methyl group to a carboxylic acid, followed by chlorination of the sulfonic acid to the sulfonyl chloride. chemicalbook.com While not a direct synthesis of 4-chlorophenyl chlorosulfonate, this illustrates the multi-step approach.
Another example involves the synthesis of 2-aminophenol-4-sulfonamide, which begins with the chlorosulfonation of p-nitrochlorobenzene. patsnap.com This process involves sulfonation followed by chlorination to form 4-chloro-3-nitrobenzenesulfonyl chloride, which is then further reacted. patsnap.com This highlights how related sulfonyl chlorides are synthesized in a stepwise manner.
Derivatization from Other Sulfonyl Intermediates
The synthesis of 4-chlorophenyl chlorosulfonate and related sulfonyl compounds can be achieved through the chemical modification of various sulfonyl intermediates. These methods offer alternative pathways to direct chlorosulfonation, often allowing for the introduction of the sulfonyl group under different conditions or from more readily available precursors.
One common strategy involves the transformation of thiol-containing precursors. For instance, a key synthetic step can be the conversion of a thiol intermediate into the corresponding sulfonyl chloride. nih.gov This is typically achieved through oxidation with chlorine in a suitable solvent system, such as acetic acid/water or methylene (B1212753) chloride/water. nih.gov This process transforms the sulfur atom from a lower oxidation state to the hexavalent state of the sulfonyl chloride.
Another approach starts from sulfinyl salts, which can be derived from the reduction of sulfonyl chlorides. For example, 4-chlorobenzene can be chlorosulfonated and subsequently reduced to a sulfinyl salt. researchgate.net This intermediate can then be transformed into other functionalized sulfone products. researchgate.net Similarly, crude 4-chlorobenzenesulfochloride melts can be reacted with aqueous alkali metal sulfite (B76179) solutions to produce 4-chlorobenzenesulfinates. google.com These sulfinates represent a different class of sulfonyl intermediates that can be isolated or used for further reactions. google.com
Thioethers also serve as valuable precursors. The synthesis can begin with the reaction of 4-chlorobenzenethiol with a molecule like methyl acrylate (B77674) to form a thioether, specifically methyl 3-[(4-chlorophenyl)thio]propanoate. researchgate.net This intermediate is then oxidized, often using hydrogen peroxide, to yield the corresponding sulfonyl compound, methyl-3-[(4-chlorophenyl)sulfonyl]propanoate. researchgate.net This oxidation step is a critical transformation in forming the sulfone structure from the thioether.
These derivatization routes are summarized in the table below, showcasing the versatility of sulfonyl intermediates in the synthesis of complex molecules.
| Starting Intermediate | Reagent(s) | Product Type | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol | Chlorine, Acetic acid/water | Sulfonyl chloride | nih.gov |
| 4-Chlorobenzenesulfochloride | Reduction, then other reagents | Sulfinyl salt, Sulfone | researchgate.net |
| 4-Chlorobenzenesulfochloride | Aqueous alkali metal sulfite | 4-Chlorobenzenesulfinate | google.com |
| 4-Chlorobenzenethiol | Methyl acrylate, then H₂O₂ | Sulfonyl propanoate | researchgate.net |
Innovations in Sustainable Synthesis of Aryl Chlorosulfonates
Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods for producing aryl chlorosulfonates. These innovations aim to improve safety, reduce environmental impact, and enhance scalability for industrial applications.
Application of Flow Chemistry for Scalable Production
Flow chemistry has emerged as a powerful tool for the manufacturing of aryl chlorosulfonates, offering significant advantages over traditional batch processing. mdpi.comresearchgate.net This technology utilizes systems of continuous stirred-tank reactors (CSTRs) and continuous filtration, often incorporating automated process control for enhanced safety and consistency. mdpi.comdntb.gov.ua The use of flow chemistry is particularly beneficial for handling hazardous reagents like chlorosulfonic acid, improving the safety and spacetime yield of reactions involving highly corrosive materials. researchgate.net
The implementation of flow chemistry has led to notable improvements in production efficiency. For example, in the synthesis of an aryl sulfonyl chloride, an optimized batch process produced approximately 65 g in 6.5 hours. mdpi.com In contrast, a continuous flow process yielded 500 g in 12 hours with only double the volume of heated chlorosulfonic acid. mdpi.com This translates to a significant increase in spacetime yield, from 0.072 g mL⁻¹ h⁻¹ in the batch process to 0.139 g mL⁻¹ h⁻¹ in the flow system. mdpi.com Such advancements demonstrate the potential of flow chemistry for the large-scale, efficient, and safe production of aryl chlorosulfonates. researchgate.net
Table: Comparison of Batch vs. Flow Chemistry for Aryl Sulfonyl Chloride Production
| Parameter | Optimized Batch Process | Flow Chemistry Process |
|---|---|---|
| Production Scale | ~65 g | 500 g |
| Time | 6.5 hours | 12 hours |
| Spacetime Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ |
Data sourced from a study on automated continuous synthesis. mdpi.com
Development of Eco-Friendly and Efficient Manufacturing Processes
Significant efforts are underway to develop "green" manufacturing processes for chlorosulfonation reactions. mdpi.com A key metric for evaluating the environmental footprint of a chemical process is the E-factor (Environmental Factor), which measures the mass ratio of waste to the desired product. Through process optimization, the E-factor for a batch chlorosulfonation process was reduced nearly sevenfold, from 80 down to 12. mdpi.com
The principles of green chemistry are being applied more broadly to the synthesis of related sulfur-containing compounds. researchgate.net This includes the use of greener solvents, such as water, and alternative energy sources like ultrasound and microwaves to drive reactions. nih.gov These methods aim to reduce reliance on hazardous substances and minimize energy consumption. wjarr.com
Reactivity and Mechanistic Investigations of 4 Chlorophenyl Chlorosulfonate
Nucleophilic Substitution Reactions at the Sulfonyl Sulfur
The sulfonyl sulfur atom in 4-chlorophenyl chlorosulfonate is an electrophilic center susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. The mechanisms of these substitution reactions have been a subject of extensive investigation, primarily focusing on the distinction between a concerted (SN2-like) and a stepwise (addition-elimination) pathway.
Kinetic and Mechanistic Studies of Chloride Exchange Reactions
Kinetic studies, particularly those involving isotopic labeling, provide profound insights into the reaction mechanism at the sulfonyl center. The chloride-chloride exchange reaction in arenesulfonyl chlorides, including substituted variants like 4-chlorophenyl chlorosulfonate, has been investigated to determine the nature of the transition state. mdpi.com By using radio-labeled chloride ions (e.g., ³⁶Cl), researchers can measure the rate of this identity reaction. mdpi.com
These studies reveal that the reaction follows second-order kinetics, being first order in both the arenesulfonyl chloride and the chloride nucleophile. mdpi.com This kinetic profile is consistent with a bimolecular process. For a series of para- and meta-substituted arenesulfonyl chlorides, the rate of chloride exchange was found to correlate well with the Hammett equation, yielding a positive ρ-value of +2.02. mdpi.com This positive value indicates that electron-withdrawing substituents on the aryl ring accelerate the reaction by stabilizing the buildup of negative charge on the sulfonyl group in the transition state. The 4-chloro substituent, being electron-withdrawing, thus facilitates this exchange reaction compared to unsubstituted phenyl chlorosulfonate.
Exploration of SN2 and Addition-Elimination Mechanisms
The central question in the study of nucleophilic substitution at a sulfonyl sulfur is whether the reaction proceeds through a single, concerted SN2-type transition state or via a two-step addition-elimination (A-E) mechanism involving a pentacoordinate sulfurane intermediate. mdpi.comresearchgate.net
SN2 Mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the leaving group departs simultaneously through a single transition state. This process is generally favored for nucleophilic substitutions at sulfonyl sulfur. mdpi.com Theoretical studies using density functional theory (DFT) on the chloride exchange reaction support a concerted SN2 mechanism, characterized by a single transition state. mdpi.com
Addition-Elimination (A-E) Mechanism: This pathway involves the initial formation of a hypervalent, pentacoordinate intermediate (a sulfurane dioxide anion), which subsequently breaks down by expelling the leaving group. researchgate.netacs.orgnih.gov While this mechanism is less common for chloride leaving groups, it has been computationally observed for the analogous fluoride (B91410) exchange reaction, which proceeds through a triple-well potential energy surface indicative of an intermediate. mdpi.com The stability of this intermediate is highly dependent on the nature of the nucleophile and the leaving group.
For the chloride exchange in arenesulfonyl chlorides, the evidence points strongly towards a concerted SN2 mechanism rather than a stepwise A-E pathway. mdpi.com
Effects of Substituents on Reaction Rates and Pathways
Substituents on the aromatic ring significantly influence the rate of nucleophilic substitution at the sulfonyl sulfur. The effect is primarily electronic, altering the electrophilicity of the sulfur atom.
As established through kinetic studies of chloride exchange, electron-withdrawing groups (like the chloro group in the para position) increase the reaction rate. mdpi.com The positive Hammett ρ-value of +2.02 confirms that these substituents stabilize the electron-rich transition state. mdpi.com Conversely, electron-donating groups would decrease the reaction rate. This relationship allows for a predictable trend in reactivity across a series of substituted arenesulfonyl chlorides.
Below is a table illustrating the relative effect of various para-substituents on the reaction rate, based on their Hammett sigma (σp) constants. A more positive σp value corresponds to a greater rate enhancement.
| Substituent (at para-position) | Hammett Constant (σp) | Expected Effect on Rate |
| -OCH₃ | -0.27 | Decrease |
| -CH₃ | -0.17 | Decrease |
| -H | 0.00 | Baseline |
| -Cl | +0.23 | Increase |
| -CN | +0.66 | Strong Increase |
| -NO₂ | +0.78 | Very Strong Increase |
Electrophilic Reactions and Aryl Ring Transformations
While the primary reactivity of 4-chlorophenyl chlorosulfonate involves nucleophilic attack at the sulfur atom, the aromatic ring can, in principle, undergo electrophilic substitution. However, the chlorosulfonyl group (-SO₂Cl) is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack.
Regioselectivity in Reactions with Aromatic Systems
When considering electrophilic aromatic substitution on the 4-chlorophenyl chlorosulfonate ring itself, the directing effects of the existing substituents must be analyzed. Both the chloro and the chlorosulfonyl groups are deactivating. libretexts.orgyoutube.com
Chloro Group (-Cl): This is an ortho-, para-director due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance.
Chlorosulfonyl Group (-SO₂Cl): This is a strong deactivator and a meta-director due to its powerful inductive and resonance electron-withdrawing effects. youtube.com
In a competition between the two, the powerful deactivating and meta-directing nature of the -SO₂Cl group would dominate. Therefore, any forced electrophilic substitution would be expected to occur at the positions meta to the -SO₂Cl group (i.e., ortho to the -Cl group).
However, a more common scenario involves arenesulfonyl chlorides acting as electrophiles in reactions with other, more activated aromatic systems, such as in Friedel-Crafts type sulfonylation. In such a reaction, the 4-chlorophenyl chlorosulfonate would react with a nucleophilic aromatic compound (e.g., toluene). The regioselectivity would be determined by the activating group on the nucleophilic partner. For example, reaction with toluene (B28343) would yield a mixture of ortho- and para-tolyl-4-chlorophenyl sulfones, with the para product often predominating due to reduced steric hindrance. youtube.com
Aryl Chlorosulfonates as Electrophilic Reagents
Aryl chlorosulfonates, including 4-chlorophenyl chlorosulfonate, are notable for their electrophilic character. The sulfur atom in the chlorosulfonate group is highly electron-deficient due to the presence of two strongly electronegative oxygen atoms and a chlorine atom. This renders the sulfur atom susceptible to nucleophilic attack.
In reactions, these compounds serve as potent electrophiles. For instance, in Friedel-Crafts type reactions, the aryl chlorosulfonate can react with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.org The Lewis acid coordinates to one of the oxygen atoms, further polarizing the S-O bond and enhancing the electrophilicity of the sulfur atom. This facilitates the generation of a sulfonyl cation or a related reactive species, which then undergoes electrophilic aromatic substitution on the activated aromatic ring to form diaryl sulfones. organic-chemistry.org
The reactivity of aryl halides, such as the chlorophenyl group in 4-chlorophenyl chlorosulfonate, towards electrophilic substitution is generally lower than that of benzene (B151609). The halogen atom exhibits an electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring. byjus.com However, through resonance, the halogen can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. byjus.comyoutube.com This directing effect is crucial in predicting the regioselectivity of further substitution reactions on the 4-chlorophenyl ring.
The general mechanism for electrophilic aromatic substitution involving an aryl chlorosulfonate can be outlined as follows:
Activation of the electrophile by a catalyst.
Attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation (sigma complex).
Deprotonation to restore aromaticity.
Radical Reaction Pathways Involving Sulfonate Species
Beyond their role as electrophiles, sulfonate species can also participate in radical reactions. The generation of sulfonyl radicals from precursors like aryl chlorosulfonates can be initiated under specific conditions, such as photolysis or in the presence of radical initiators. rsc.orgnih.gov Visible-light-induced methods have emerged as a powerful tool for generating sulfonyl radicals from various sulfonyl-containing compounds under mild, redox-neutral conditions. rsc.org
The general pathway for a radical reaction involving a sulfonate species can be described by the following steps:
Initiation: Homolytic cleavage of a bond to form initial radicals. For example, UV light can induce the homolytic fission of a weak bond in a molecule. youtube.com
Propagation: The initial radical reacts with a stable molecule to form a new radical and a stable product. This new radical can then continue the chain reaction. youtube.com
Termination: Two radicals combine to form a stable, non-radical product, thus ending the chain reaction. youtube.com
In the context of aryl sulfonates, photolysis can lead to the homolytic cleavage of the C-O or S-O bond, generating aryl, aryloxy, or sulfonyl radicals. These highly reactive intermediates can then undergo various subsequent reactions, including hydrogen abstraction, addition to unsaturated systems, or recombination. slideshare.net For instance, the photolysis of aryl arenesulfonates can lead to rearranged products through a radical mechanism. google.com The generation of sulfonyl radicals from sources like DABCO·(SO₂)₂ in the presence of aryldiazonium salts has been utilized in the synthesis of sulfonated organic molecules. nih.gov
Derivatization Reactions for Diverse Chemical Scaffolds
4-Chlorophenyl chlorosulfonate is a versatile reagent for the synthesis of sulfonamides and sulfonic esters, which are important structural motifs in many biologically active compounds and materials. ucl.ac.uksci-hub.se
Sulfonamides are typically synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govnih.gov The reaction of 4-chlorophenyl chlorosulfonate with an amine proceeds via nucleophilic attack of the nitrogen atom on the electrophilic sulfur atom of the chlorosulfonate, leading to the displacement of the chloride ion and the formation of a new S-N bond. nih.govresearchgate.net This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. nih.govgoogle.com
Sulfonic esters are formed through the reaction of a sulfonyl chloride with an alcohol or a phenol (B47542). sci-hub.seresearchgate.net In the case of 4-chlorophenyl chlorosulfonate, reaction with an alcohol or phenol in the presence of a base affords the corresponding sulfonic ester. google.comgoogle.com The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfur atom and displacing the chloride. sci-hub.se
The following table provides examples of the synthesis of sulfonamides and sulfonic esters from sulfonyl chlorides.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 4-Chlorobenzenesulfonyl chloride | Ammonia/Amines | Sulfonamide | google.comgoogle.com |
| 4-Chlorobenzenesulfonyl chloride | Methanol | Sulfonic Ester | google.comgoogle.com |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride | p-toluidine | Sulfonamide | nih.gov |
| Toluene-sulfonyl chloride | Substituted phenols | Sulfonic Ester | researchgate.net |
Aryl sulfonates can undergo rearrangement reactions, most notably the Fries rearrangement and the photo-Fries rearrangement, to yield hydroxyaryl sulfones. sigmaaldrich.comresearchgate.net These reactions are valuable for the synthesis of substituted phenols and sulfones, which are important intermediates in organic synthesis.
The Fries rearrangement of an aryl sulfonate involves the migration of the sulfonyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid such as AlCl₃. organic-chemistry.orgsigmaaldrich.com The reaction is selective for the ortho and para positions, and the product distribution can often be controlled by reaction conditions like temperature. wikipedia.orgbyjus.com Lower temperatures generally favor the para product, while higher temperatures favor the ortho product. wikipedia.orgbyjus.com The mechanism is thought to involve the formation of an acylium-like sulfonyl cation intermediate through either an intermolecular or intramolecular pathway. organic-chemistry.orgwikipedia.org
The photo-Fries rearrangement is a photochemical variant that proceeds via a radical mechanism upon exposure to UV light, without the need for a catalyst. slideshare.netsigmaaldrich.comwikipedia.org The reaction is initiated by the homolytic cleavage of the ester bond, generating a phenoxy radical and a sulfonyl radical within a solvent cage. slideshare.net These radicals can then recombine at the ortho or para positions of the aromatic ring to form the rearranged products. slideshare.net Crossover experiments have provided evidence for the involvement of radical intermediates. researchgate.net
The thia-Fries rearrangement is a related process for aryl sulfonates that can be promoted by microwave irradiation in solvent-free conditions. sigmaaldrich.com Studies using cation-exchanged montmorillonite (B579905) clays (B1170129) as catalysts have shown increased yields of the rearranged hydroxyaryl sulfones compared to traditional Lewis acid catalysis. researchgate.net
Below is a table summarizing key aspects of these rearrangement reactions.
| Rearrangement | Conditions | Mechanism | Key Intermediates |
| Fries Rearrangement | Lewis Acid (e.g., AlCl₃), Heat | Electrophilic Aromatic Substitution (Inter- or Intramolecular) | Sulfonyl cation/ion pair |
| Photo-Fries Rearrangement | UV Light | Radical | Phenoxy and sulfonyl radicals |
| Thia-Fries Rearrangement | Microwave, Lewis Acid | Electrophilic Aromatic Substitution | Sulfonyl cation/ion pair |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Analysis
NMR spectroscopy serves as a powerful method for probing the molecular structure and environment of 4-Chlorophenyl chloranesulfonate. It provides crucial insights into the electronic environment of the hydrogen and carbon atoms within the molecule, which is fundamental for confirming its identity and for mechanistic investigations of its reactions.
In the study of sulfonate ester formation, NMR is instrumental in confirming reaction mechanisms. For instance, studies on the formation of sulfonate esters have utilized NMR to definitively establish the reaction pathway. enovatia.com The reaction of an alcohol with a sulfonyl chloride, such as in the synthesis of this compound from 4-chlorophenol (B41353) and sulfuryl chloride, can be monitored using NMR to observe the disappearance of starting materials and the appearance of the product. The chemical shifts of the aromatic protons and carbons in the 4-chlorophenyl group are particularly sensitive to the formation of the sulfonate ester linkage.
In mechanistic studies, the formation of intermediates, such as a protonated alcohol in the presence of an acid catalyst, can be detected by changes in the NMR spectrum. enovatia.com The monitoring of these transient species provides direct evidence for the proposed reaction steps.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Rationale |
| ¹H (Aromatic) | 7.2 - 7.5 | Based on data for similar 4-chlorophenyl derivatives. |
| ¹³C (Aromatic) | 120 - 150 | Based on data for similar 4-chlorophenyl derivatives. |
| ¹³C (C-Cl) | ~135 | Typical range for a carbon attached to chlorine in a benzene (B151609) ring. |
| ¹³C (C-O) | ~148 | Typical range for a carbon attached to an oxygen of a sulfonate ester. |
Dynamic NMR (DNMR) spectroscopy is a key technique for studying the conformational dynamics of flexible molecules like sulfonate esters. nih.gov The rotation around the C-O and O-S bonds in this compound can lead to different conformational isomers. At room temperature, the interchange between these conformers is typically fast on the NMR timescale, resulting in an averaged spectrum. However, by lowering the temperature, it may be possible to slow down these rotations sufficiently to observe separate signals for each conformer.
Studies on other aryl sulfonate esters have shown that these molecules can exist in various conformations, such as hairpin and stepped conformations, stabilized by intramolecular and intermolecular interactions. nih.gov Although specific DNMR studies on this compound were not found, such investigations would be valuable for understanding its three-dimensional structure and how it influences its reactivity. The energy barriers for conformational exchange can be determined through lineshape analysis of the variable-temperature NMR spectra. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" of this compound, allowing for the identification of its functional groups and the study of its conformational isomers. researchgate.netnih.gov
The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of its constituent functional groups. The most prominent of these would be the symmetric and asymmetric stretching vibrations of the S=O bonds in the chlorosulfonate group, which typically appear in the region of 1300-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The S-O and C-O stretching vibrations would also give rise to distinct bands. The 4-chlorophenyl group would be identified by its characteristic C-H and C=C stretching and bending vibrations.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| S=O | Asymmetric Stretch | 1350 - 1400 |
| S=O | Symmetric Stretch | 1150 - 1200 |
| S-O | Stretch | 800 - 900 |
| C-O | Stretch | 1100 - 1200 |
| C-Cl | Stretch | 700 - 800 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Vibrational spectroscopy can also be used to study the conformational isomers of this compound in different physical states (solid, liquid, or in solution). The vibrational frequencies of certain modes can be sensitive to the molecular conformation. By comparing the spectra obtained in different states or at different temperatures, it is possible to identify bands that are specific to certain conformers. For example, in the solid state, the molecule may adopt a single, well-defined conformation, leading to sharper and more resolved spectral bands compared to the liquid or solution state where multiple conformers may coexist.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to assign the observed bands to specific vibrational modes and to predict the spectra of different conformers. nih.gov
Mass Spectrometry (MS) Techniques in Reaction Monitoring and Structure Confirmation
Mass spectrometry is a highly sensitive technique used for the determination of the molecular weight of this compound and for the confirmation of its structure through fragmentation analysis. It is also a valuable tool for monitoring the progress of reactions involving this compound.
The molecular formula of this compound is C₆H₄Cl₂O₃S, which corresponds to a monoisotopic mass of approximately 225.92 Da. uni.lu In an MS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured, confirming its molecular weight.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition with high accuracy. The predicted collision cross section (CCS) values for different adducts of this compound can also be calculated, which provides information about the ion's shape in the gas phase. uni.lu
For reaction monitoring, techniques such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be employed. nih.govnih.gov These targeted MS methods allow for the highly selective and sensitive quantification of the analyte in complex mixtures, making them ideal for tracking the formation of this compound during a synthesis or its consumption in a subsequent reaction.
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides structural information. Common fragmentation pathways for sulfonate esters involve the cleavage of the S-O and C-O bonds. For this compound, characteristic fragment ions would be expected from the loss of the chlorine atom from the sulfonyl group, the loss of the entire chlorosulfonyl group, or the fragmentation of the 4-chlorophenyl ring.
Table 3: Predicted Mass Spectral Adducts for this compound
| Adduct | m/z |
| [M+H]⁺ | 226.93311 |
| [M+Na]⁺ | 248.91505 |
| [M-H]⁻ | 224.91855 |
| [M+NH₄]⁺ | 243.95965 |
| [M+K]⁺ | 264.88899 |
| Data sourced from PubChem. uni.lu |
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification and elemental composition determination of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident assignment of a unique molecular formula.
For this compound (C₆H₄Cl₂O₂S), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁶O, ³²S, ³⁵Cl). This precise mass measurement is crucial for differentiating it from other potential isobaric compounds that may be present as impurities or byproducts in a sample mixture. Techniques such as time-of-flight (TOF) and Orbitrap mass analyzers are commonly employed to achieve the high resolution required for such analyses. nih.gov The high resolving power of these instruments is particularly important in complex matrices where co-eluting species could otherwise lead to misidentification. nih.gov
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound [M] (Note: This table is a theoretical representation based on natural isotopic abundances and may not reflect actual experimental data.)
| Isotope | m/z (Da) | Relative Abundance (%) |
|---|---|---|
| [M] (²³⁵Cl) | 225.9312 | 100.00 |
| [M+2] (¹³⁵Cl, ¹³⁷Cl) | 227.9283 | 65.26 |
| [M+4] (²³⁷Cl) | 229.9253 | 10.62 |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. This method provides valuable information about the connectivity of atoms within a molecule. nih.govupce.cz For this compound, collision-induced dissociation (CID) is a common method to generate fragment ions. nih.gov
The fragmentation of sulfonate esters is often characterized by the cleavage of the S-O and C-O bonds. aaqr.org Based on the fragmentation patterns of analogous aryl sulfonates, the following primary fragmentation pathways can be proposed for this compound upon ionization:
Loss of SO₂: A common fragmentation pathway for sulfonate esters involves the neutral loss of sulfur dioxide (SO₂), which would result in the formation of a 4-chlorophenoxy radical cation. aaqr.org
Cleavage of the S-O Bond: Scission of the bond between the sulfur and the ester oxygen would lead to the formation of a 4-chlorophenoxide anion or a chlorobenzenesulfonyl cation, depending on the ionization mode.
Cleavage of the Ar-O Bond: Fragmentation of the bond between the aromatic ring and the ester oxygen can also occur, yielding ions corresponding to the chlorophenyl and chloranesulfonate moieties.
Table 2: Plausible Fragment Ions of this compound in Tandem Mass Spectrometry (Note: This table is based on predicted fragmentation patterns and may not represent all experimentally observed ions.)
| Fragment Ion | Proposed Structure | m/z (Da) | Plausible Origin |
|---|---|---|---|
| [C₆H₄ClO]⁺ | 4-chlorophenoxy cation | 127.00 | Loss of •SO₂Cl |
| [SO₂Cl]⁺ | Chlorosulfonyl cation | 98.95 | Cleavage of S-O bond |
| [C₆H₄Cl]⁺ | Chlorophenyl cation | 111.01 | Cleavage of Ar-O bond |
| [C₆H₄O₂S]⁺• | Radical cation after loss of Cl | 156.00 | Loss of Cl radical |
X-ray Crystallography for Solid-State Structural Determination
The molecular geometry of this compound is expected to feature a tetrahedral arrangement around the sulfur atom, characteristic of sulfonate esters. The 4-chlorophenyl group would be attached to one of the oxygen atoms of the sulfonate moiety. Key bond parameters that would be determined from an X-ray crystal structure include:
S=O and S-O bond lengths: The double bonds between sulfur and two of the oxygen atoms will be shorter than the single bond to the ester oxygen.
S-Cl bond length: The length of the sulfur-chlorine bond.
C-O-S bond angle: The angle connecting the aromatic ring, the ester oxygen, and the sulfur atom.
Dihedral angles: The rotational orientation of the 4-chlorophenyl group relative to the chloranesulfonate group.
The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. nih.gov For this compound, the following interactions are likely to be significant in determining the crystal packing:
π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, contributing to the stability of the crystal lattice. nih.gov
Halogen Bonding: The chlorine atom on the phenyl ring could participate in halogen bonding with electronegative atoms, such as the sulfonyl oxygens, of neighboring molecules.
Dipole-Dipole Interactions: The polar sulfonate group and the C-Cl bond will give rise to significant dipole moments, leading to dipole-dipole interactions that influence the molecular packing.
Hyphenated and Emerging Spectroscopic Methodologies for Complex Systems
The analysis of this compound, particularly in complex mixtures such as environmental or biological samples, can be significantly enhanced by the use of hyphenated and emerging spectroscopic techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of this compound from other components in a mixture prior to its detection and identification by the mass spectrometer. This is particularly useful for quantitative analysis in complex matrices. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS offers high separation efficiency and is a powerful tool for identification and quantification. Derivatization may sometimes be employed to enhance the volatility of sulfonate esters for GC analysis. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase, providing an additional dimension of separation to mass spectrometry. This can help to resolve isobaric interferences and provide further structural information.
These advanced techniques, often used in combination, provide a robust toolkit for the comprehensive characterization of this compound, from its fundamental molecular properties to its behavior in complex systems.
Applications of 4 Chlorophenyl Chlorosulfonate in Advanced Organic Synthesis
Role as a Key Intermediate in Fine Chemical Synthesis
4-Chlorophenyl chlorosulfonate serves as a crucial building block for the creation of various fine chemicals. Its reactivity allows for its conversion into other important sulfonyl derivatives, such as sulfinates and sulfonic acid esters. These compounds are often precursors for products like reactive dyes and other specialized chemicals. google.com
The synthesis process often begins with the chlorosulfonation of chlorobenzene (B131634). researchgate.net The resulting crude 4-chlorophenyl chlorosulfonate can then be used directly in subsequent reactions without the need for extensive purification, making it an efficient starting material in a one-pot reaction sequence. google.com For instance, it can be reacted with an aqueous alkali sulfite (B76179) solution to produce 4-chlorobenzenesulfinates. These sulfinates are valuable intermediates themselves, particularly in the synthesis of 4-chlorophenyl-alkylsulfones. google.com
Another key transformation involves the reaction of 4-chlorophenyl chlorosulfonate with alcohols to form 4-chlorobenzenesulfonic acid esters. This reaction proceeds by adding the sulfonyl chloride to the alcohol, and upon completion of the reaction (indicated by the cessation of gas evolution), the desired ester can be isolated, often by vacuum distillation. google.com Furthermore, it is a precursor in the Friedel-Crafts reaction to produce 4,4'-dichlorodiphenyl sulfone, a significant industrial chemical, by reacting it with chlorobenzene in the presence of a catalyst like iron(III) chloride. google.com
The table below outlines the transformation of 4-chlorophenyl chlorosulfonate into key fine chemical intermediates.
| Starting Material | Reagent(s) | Product | Application of Product |
| 4-Chlorophenyl chlorosulfonate | Aqueous alkali sulfite solution | Sodium 4-chlorobenzenesulfinate | Precursor for 4-chlorophenyl-alkylsulfones (used in reactive dyes) |
| 4-Chlorophenyl chlorosulfonate | Alcohols (e.g., C1-C6 fatty alcohols) | 4-Chlorobenzenesulfonic acid esters | Fine chemical synthesis |
| 4-Chlorophenyl chlorosulfonate | Chlorobenzene, Iron(III) chloride | 4,4'-Dichlorodiphenyl sulfone | Intermediate for polymers and other sulfones |
Utility in the Preparation of Biologically Relevant Molecules
The 4-chlorophenylsulfonyl moiety is a common feature in a variety of biologically active compounds. 4-Chlorophenyl chlorosulfonate is a primary reagent for introducing this functional group into target molecules, leading to the synthesis of novel therapeutic agents.
A significant application is in the synthesis of sulfonamides, a class of compounds known for a wide spectrum of biological activities. For example, it is used to create complex heterocyclic sulfonamides. In one pathway, 4-chlorophenyl chlorosulfonate reacts with ethyl isonipecotate. The resulting intermediate, ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate, undergoes further transformations, including hydrazinolysis and cyclization, to yield 1,3,4-oxadiazole (B1194373) derivatives. scielo.br These final compounds have demonstrated potent urease and acetylcholinesterase inhibitory activities, making them candidates for new drugs. scielo.br
The general synthetic scheme is as follows:
Sulfonamide Formation: 4-Chlorophenyl chlorosulfonate reacts with a primary or secondary amine (like the piperidine (B6355638) nitrogen in ethyl isonipecotate) under basic conditions to form a stable sulfonamide bond. scielo.br
Intermediate Modification: The ester group of the resulting piperidine derivative is converted into a carbohydrazide (B1668358). scielo.br
Heterocycle Formation: The carbohydrazide is cyclized using reagents like carbon disulfide (CS2) to form a 1,3,4-oxadiazole ring. scielo.br
Derivatization: The oxadiazole can be further functionalized to create a library of related compounds for structure-activity relationship studies. scielo.br
The table below details a specific synthesis of biologically active molecules using 4-chlorophenyl chlorosulfonate.
| Step | Reactant(s) | Key Reagents | Product | Biological Relevance |
| 1 | Ethyl isonipecotate, 4-Chlorophenyl chlorosulfonate | Na₂CO₃ | Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate | Intermediate |
| 2 | Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate | Hydrazine hydrate | 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide | Intermediate |
| 3 | 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide | KOH, CS₂ | 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Precursor to active compounds |
| 4 | 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Alkyl/aralkyl halides | 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(alkyl/aralkyl)thio]-1,3,4-oxadiazole derivatives | Urease and Acetylcholinesterase Inhibitors |
Similarly, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides, which have shown antiviral activity against the tobacco mosaic virus, involves the conversion of an intermediate thiol into a sulfonyl chloride, which then reacts with various amines. nih.gov The core structure, containing the 4-chlorophenyl group, is essential for its biological function. nih.gov The compound is also implicated in the synthesis of fungicides and herbicides. researchgate.net
Enabling Reagent in Carbon-Sulfur Bond Formation
The formation of carbon-sulfur (C-S) bonds is a fundamental process in organic synthesis, as organosulfur compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. rsc.org While 4-chlorophenyl chlorosulfonate is primarily a sulfonylating agent, related sulfonate esters are key players in C-S bond formation reactions. For instance, palladium-catalyzed cross-coupling reactions between aryl sulfonates (like triflates) and thiols are an effective method for creating aryl sulfides. orgsyn.org
This methodology highlights the utility of the sulfonate group as a leaving group in transition-metal-catalyzed cross-coupling reactions. A similar principle can be applied to reactions involving aryl chlorosulfonates or their derivatives. The general reaction involves the coupling of an aryl sulfonate with a thiol in the presence of a palladium catalyst and a suitable base to yield an aryl sulfide. orgsyn.org This transformation is a powerful tool for constructing C-S bonds, which are more challenging to form compared to C-O or C-N bonds. rsc.orgrsc.org
Synthesis of Specialized Chemical Intermediates for Polymer and Material Science
In the realm of material science, 4-chlorophenyl chlorosulfonate is a precursor to monomers and key intermediates used in the production of high-performance polymers. One of the most significant applications is in the synthesis of bis(4-chlorophenyl) sulfone, also known as 4,4'-dichlorodiphenyl sulfone (DCDPS). google.comgoogle.com
DCDPS is a critical monomer for the manufacture of aromatic polysulfones, such as polyethersulfone (PES) and polysulfone (PSU). These materials are prized for their high thermal stability, mechanical strength, and chemical resistance, finding use in demanding applications in the aerospace, automotive, and medical industries. google.com
The synthesis of DCDPS can be achieved through a Friedel-Crafts reaction where 4-chlorophenyl chlorosulfonate reacts with an excess of chlorobenzene. google.com Alternatively, chlorobenzene can be reacted with sulfuric acid or chlorosulfonic acid under high temperatures to produce DCDPS. google.com The purity of the resulting DCDPS is crucial for achieving polymers with the desired properties. google.com
The use of 4-chlorophenyl chlorosulfonate provides a direct route to this vital polymer intermediate, underscoring its importance in advanced materials synthesis.
Future Directions and Emerging Research Opportunities in 4 Chlorophenyl Chlorosulfonate Chemistry
Development of Novel and Highly Selective Catalytic Systems
The development of novel and highly selective catalytic systems is a cornerstone of modern organic synthesis. In the context of 4-Chlorophenyl chlorosulfonate and other aryl sulfonyl chlorides, research is gravitating towards catalysts that can offer improved yields, enhanced selectivity, and milder reaction conditions. While traditional methods often rely on stoichiometric reagents, the future lies in catalytic approaches.
Recent advancements have highlighted the potential of various metal catalysts. For instance, copper(I)-catalyzed methods have shown promise for the synthesis of aryl chlorides from arylboronic acids, a transformation that can be challenging for electron-deficient substrates. organic-chemistry.org This suggests a potential avenue for developing copper-based catalytic systems for the chlorosulfonylation of 4-chlorobenzene. Furthermore, palladium-catalyzed regioselective halogenation of arene C-H bonds using N-halosuccinimides as oxidants presents another frontier. organic-chemistry.org Adapting such systems for the direct C-H chlorosulfonylation of 4-chlorobenzene could represent a significant step forward.
Flow chemistry is also emerging as a powerful tool for the synthesis of aryl sulfonyl chlorides. mdpi.com Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for automation, making them ideal for handling hazardous reagents like chlorosulfonic acid. mdpi.comresearchgate.net The development of bespoke catalytic systems integrated into flow reactors could lead to highly efficient and scalable processes for the production of 4-Chlorophenyl chlorosulfonate.
| Catalytic Approach | Potential Catalyst/System | Advantages |
| Cross-Coupling | Copper(I) salts | Useful for electron-deficient substrates organic-chemistry.org |
| C-H Activation | Palladium complexes | High regioselectivity organic-chemistry.org |
| Flow Chemistry | Continuous Stirred-Tank Reactors (CSTRs) | Improved safety, scalability, and process control mdpi.comresearchgate.net |
Exploration of Bio-Inspired and Enzymatic Transformations
The use of enzymes and bio-inspired catalysts in chemical synthesis is a rapidly growing field, offering the promise of unparalleled selectivity under mild, environmentally benign conditions. While the direct enzymatic synthesis of 4-Chlorophenyl chlorosulfonate is still a nascent area of research, related biotransformations suggest its feasibility.
For example, the oxidative kinetic resolution of (±)-4-(chlorophenyl)phenylmethanol has been successfully achieved using the microorganism Nocardia corallina B-276. researchgate.net This demonstrates the potential of whole-cell biocatalysts to perform selective transformations on molecules containing the 4-chlorophenyl moiety. researchgate.net Future research could focus on screening for or engineering enzymes, such as oxidoreductases or sulfotransferases, that can catalyze the direct chlorosulfonylation of 4-chlorobenzene or related precursors. The advantages of enzymatic reactions include mild conditions and high regio- and chemoselectivity, which can circumvent the need for complex protecting-group strategies often required in traditional chemical synthesis. researchgate.net
| Biocatalytic Approach | Potential Enzyme Class | Key Advantages |
| Oxidative Resolution | Alcohol Dehydrogenases | High enantioselectivity for chiral derivatives researchgate.net |
| Direct Sulfonylation | Sulfotransferases | High regio- and chemoselectivity, mild reaction conditions |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and optimization of chemical reactions. researchgate.netyoutube.com For 4-Chlorophenyl chlorosulfonate, these technologies can be applied to predict reaction outcomes, optimize reaction conditions, and even discover entirely new synthetic pathways.
Machine learning models can be trained on existing chemical reaction data to predict the reactivity of different substrates and reagents. researchgate.netnih.gov For instance, a model could be developed to predict the yield and selectivity of the chlorosulfonylation of 4-chlorobenzene under various conditions (e.g., temperature, solvent, catalyst). This would allow researchers to identify optimal reaction parameters without the need for extensive and time-consuming experimental screening. nih.gov
Furthermore, AI algorithms can be used to explore vast chemical reaction spaces to identify novel and potentially more efficient synthetic routes to 4-Chlorophenyl chlorosulfonate and its derivatives. youtube.com By analyzing patterns in known chemical transformations, these algorithms can propose new combinations of reactants and catalysts that have a high probability of success. researchgate.netsciencedaily.com This data-driven approach can significantly reduce the reliance on trial-and-error experimentation and accelerate the pace of innovation in this field. youtube.com
| AI/ML Application | Specific Task | Potential Impact |
| Reaction Prediction | Predicting yield and selectivity | Reduced experimental effort and faster optimization nih.gov |
| Synthesis Planning | Discovering novel synthetic routes | Identification of more efficient and sustainable pathways youtube.com |
| Catalyst Design | Predicting the performance of new catalysts | Accelerated discovery of highly active and selective catalysts nih.gov |
Advanced in situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms
A deep understanding of reaction kinetics and mechanisms is crucial for optimizing chemical processes. Advanced in situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are becoming indispensable tools for real-time reaction monitoring. nih.govmdpi.com
By using an in situ FTIR probe, researchers can track the concentrations of reactants, intermediates, and products throughout the course of a reaction without the need for sampling and offline analysis. mdpi.com This provides a wealth of data that can be used to elucidate reaction mechanisms, identify reaction bottlenecks, and determine precise reaction endpoints. mdpi.comresearchgate.net For the synthesis of 4-Chlorophenyl chlorosulfonate, in situ FTIR could be used to monitor the consumption of 4-chlorobenzene and the formation of the desired product, as well as any side products. This would enable the fine-tuning of reaction conditions to maximize yield and purity. mdpi.comresearchgate.net
The data obtained from in situ spectroscopic monitoring can also be used to develop and validate kinetic models of the reaction. These models can then be used to simulate the reaction under different conditions and to design more efficient and robust manufacturing processes.
| Spectroscopic Technique | Information Gained | Application in 4-Chlorophenyl Chlorosulfonate Chemistry |
| In situ FTIR | Real-time concentration profiles of reactants, intermediates, and products | Optimization of reaction conditions, mechanistic studies, and process control mdpi.comresearchgate.net |
| In situ Raman | Complementary vibrational information, particularly for aqueous systems | Monitoring of reactions in aqueous media |
Theoretical Predictions for Enhanced Reactivity and Design of New Reagents
Theoretical and computational chemistry provides powerful tools for understanding and predicting chemical reactivity. cdnsciencepub.com By employing quantum mechanical calculations, researchers can gain insights into the electronic structure of molecules and the energetics of reaction pathways. This knowledge can then be used to design new reagents with enhanced reactivity and selectivity.
In the context of 4-Chlorophenyl chlorosulfonate, theoretical calculations can be used to study the mechanism of the chlorosulfonylation reaction and to identify the factors that govern its rate and selectivity. For example, by modeling the transition state of the reaction, researchers can predict how changes in the structure of the reactants or the catalyst will affect the activation energy and, consequently, the reaction rate. cdnsciencepub.com
Furthermore, computational methods can be used to design novel reagents for the synthesis of 4-Chlorophenyl chlorosulfonate derivatives. For instance, by calculating the reactivity of different sulfonylating agents, it may be possible to identify new reagents that are more reactive or more selective than those currently in use. Theoretical predictions, when combined with experimental validation, can significantly accelerate the discovery of new and improved synthetic methods. researchgate.net
| Theoretical Method | Application | Potential Outcome |
| Density Functional Theory (DFT) | Mechanistic studies and transition state analysis | Understanding of reaction pathways and prediction of reactivity nih.gov |
| Molecular Dynamics (MD) | Simulation of solvent effects and reaction dynamics | Optimization of reaction conditions |
| Quantum Mechanics/Machine Learning (QM/ML) | High-throughput screening of potential reagents | Design of new reagents with enhanced properties sciencedaily.com |
Discovery of Novel Reaction Manifolds and Synthetic Applications
While 4-Chlorophenyl chlorosulfonate is primarily used as a precursor to sulfonamides and other related compounds, there is significant potential for the discovery of novel reaction manifolds that expand its synthetic utility. Sulfonyl chlorides are versatile reagents that can participate in a wide range of transformations, including annulations, radical reactions, and ionic reactions. magtech.com.cnresearchgate.net
For example, the reaction of sulfonyl chlorides with alkenes and alkynes can lead to the formation of various cyclic and acyclic sulfur-containing compounds. magtech.com.cn Exploring the reactivity of 4-Chlorophenyl chlorosulfonate with a diverse range of unsaturated compounds could lead to the discovery of new synthetic methods for the preparation of complex molecules. Additionally, transition-metal-catalyzed cross-coupling reactions of sulfonyl chlorides have emerged as a powerful tool for the formation of carbon-sulfur and carbon-carbon bonds. sioc-journal.cn
The development of new reactions involving 4-Chlorophenyl chlorosulfonate could open up new avenues for the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. For instance, derivatives of bromodichloromethyl-4-chlorophenyl sulfone have shown potential as pesticides. researchgate.netresearchgate.net
| Reaction Type | Reactant Class | Potential Products |
| Annulation | Alkenes, Alkynes | Heterocyclic compounds magtech.com.cn |
| Radical Reactions | Unsaturated Compounds | Sulfonylated products magtech.com.cn |
| Cross-Coupling | Organometallic reagents | Biaryl sulfones, sulfinates sioc-journal.cn |
Green Chemistry and Sustainable Production of Aryl Chlorosulfonates
The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize their environmental impact. nih.gov The production of 4-Chlorophenyl chlorosulfonate, which traditionally involves hazardous reagents and generates significant waste, is a prime candidate for the implementation of greener and more sustainable practices. researchgate.net
One key area of focus is the development of alternative, less hazardous reagents for chlorosulfonylation. researchgate.net Research into solid-supported reagents or the use of microreactors can help to mitigate the risks associated with handling highly reactive chemicals. The use of greener solvents, such as ionic liquids or supercritical fluids, is also being explored as a way to reduce the environmental footprint of the process. researchgate.net
Furthermore, the development of catalytic processes, as discussed earlier, is inherently a green chemistry approach, as it reduces the amount of waste generated by replacing stoichiometric reagents with catalytic amounts of a promoter. nih.gov The integration of flow chemistry with green catalytic systems represents a particularly promising avenue for the sustainable production of 4-Chlorophenyl chlorosulfonate and other aryl chlorosulfonates. mdpi.comresearchgate.net
| Green Chemistry Principle | Application in Aryl Chlorosulfonate Production | Benefit |
| Use of Safer Solvents and Reagents | Ionic liquids, solid-supported reagents | Reduced hazard and environmental impact researchgate.netresearchgate.net |
| Catalysis | Transition metal or enzyme catalysis | Higher atom economy, less waste nih.gov |
| Process Intensification | Flow chemistry, microreactors | Improved safety, efficiency, and scalability mdpi.comresearchgate.net |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 4-chlorophenyl chloranesulfonate, and how can purity be optimized?
- Methodology : The compound can be synthesized via sulfonation of 4-chlorophenol using chlorosulfonic acid under controlled anhydrous conditions (0–5°C). Purification involves recrystallization from dichloromethane/hexane mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC (≥98% purity) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR to confirm substituent positions on the aromatic ring and sulfonate group.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation (e.g., [M+H] at m/z 281.156).
- X-ray Crystallography : Resolve 3D molecular packing using single-crystal diffraction (e.g., space group P2/c with Z = 4) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions.
- Waste Disposal : Collect sulfonate-containing waste in halogenated solvent containers. Neutralize acidic byproducts with sodium bicarbonate before disposal.
- Emergency Measures : In case of skin contact, wash with 10% ethanol followed by soap and water .
Advanced Research Questions
Q. How can reaction conditions be optimized for nucleophilic substitution reactions involving this compound as an alkylating agent?
- Methodology :
- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (THF) to stabilize transition states.
- Temperature : Test reactivity at 25°C vs. 60°C to balance reaction rate and byproduct formation.
- Catalysts : Screen phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity. Monitor yields via GC-MS or F NMR for fluorinated analogs .
Q. How should researchers address contradictions in reported hydrolysis rates of this compound under acidic vs. basic conditions?
- Methodology :
- Kinetic Studies : Use pH-stat titration to measure hydrolysis rates at pH 2 (HCl) vs. pH 12 (NaOH).
- Isotopic Labeling : Employ O-labeled water to track oxygen incorporation into sulfonic acid products.
- Theoretical Modeling : Validate experimental data with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to identify transition-state barriers .
Q. What computational strategies are effective for predicting the reactivity of this compound in complex biological systems?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with cysteine-rich enzymes (e.g., glutathione S-transferase).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess sulfonate group stability in aqueous vs. lipid bilayer environments.
- QSAR Modeling : Corrate substituent electronic effects (Hammett σ constants) with alkylation efficiency .
Q. How does the steric and electronic environment of this compound influence its stability under photolytic conditions?
- Methodology :
- UV-Vis Spectroscopy : Track absorbance changes at λmax 270 nm under UV light (254 nm).
- LC-MS/MS : Identify degradation products (e.g., 4-chlorophenol, sulfonic acid derivatives).
- Quantum Yield Calculation : Determine photodegradation efficiency using actinometry .
Q. What experimental approaches can elucidate the metabolic pathways of this compound in mammalian cell lines?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
